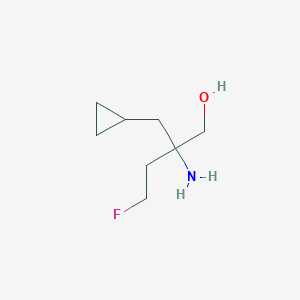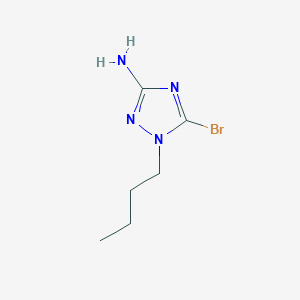
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C6H11BrN4 It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-butyl-1H-1,2,4-triazol-3-amine. One common method includes the reaction of 1-butyl-1H-1,2,4-triazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, and the reaction conditions would be optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new triazole derivative with an amine group replacing the bromine atom.
科学的研究の応用
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antifungal, or anticancer properties.
Agriculture: It can be used in the development of agrochemicals such as herbicides or fungicides.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
5-Bromo-1H-1,2,4-triazol-3-amine: Similar in structure but lacks the butyl group.
1-Butyl-1H-1,2,4-triazol-3-amine: Similar but lacks the bromine atom.
5-Chloro-1-butyl-1H-1,2,4-triazol-3-amine: Similar but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical properties. The bromine atom makes it more reactive in substitution reactions, while the butyl group enhances its hydrophobicity, potentially improving its interaction with biological targets.
特性
分子式 |
C6H11BrN4 |
|---|---|
分子量 |
219.08 g/mol |
IUPAC名 |
5-bromo-1-butyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11BrN4/c1-2-3-4-11-5(7)9-6(8)10-11/h2-4H2,1H3,(H2,8,10) |
InChIキー |
RBCNSTNDPFGWDH-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NC(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


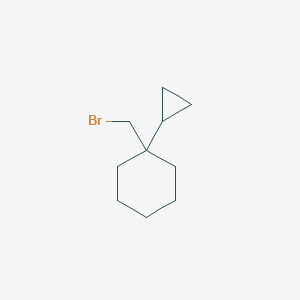
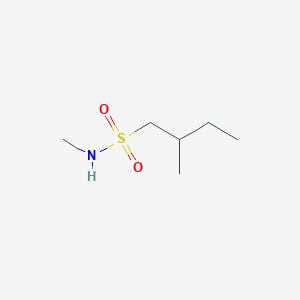
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
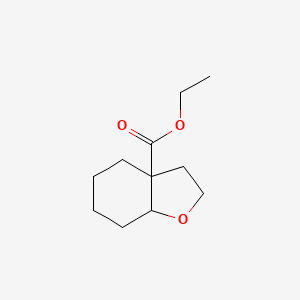
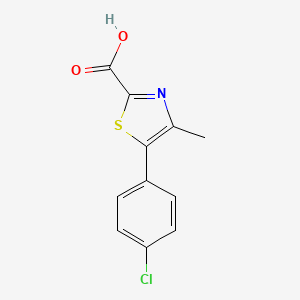

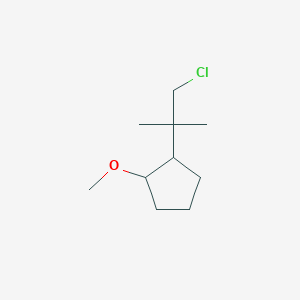
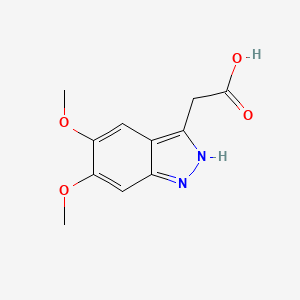
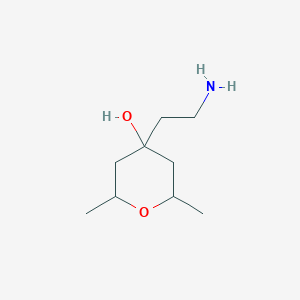
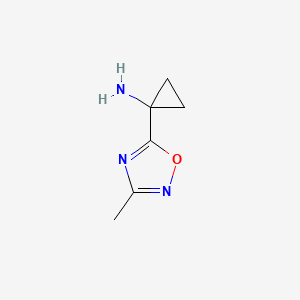
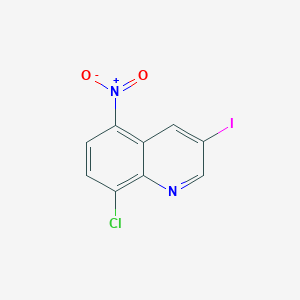
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)

